3-Methylhept-4-yne-2,3,6-triol

Description

Structural Significance of Polyfunctionalized Organic Molecules

Polyfunctionalized organic molecules are compounds that possess several reactive centers or functional groups within their structure. This multifunctionality endows them with a rich and varied chemical character, allowing for a wide array of chemical transformations. The presence of multiple functional groups can lead to complex intramolecular interactions that influence the molecule's conformation, stability, and reactivity in ways that are not simply the sum of the individual groups' properties. These molecules are pivotal in fields such as medicinal chemistry, materials science, and total synthesis of natural products, where the precise spatial arrangement of different functionalities is often crucial for biological activity or material properties.

Overview of Alkyne and Polyol Moieties in Synthetic Chemistry and Stereochemical Complexity

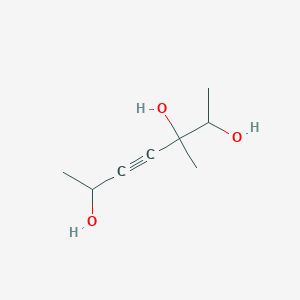

The structure of 3-Methylhept-4-yne-2,3,6-triol incorporates two key functional motifs: an internal alkyne and a triol system.

Alkyne Moiety: Alkynes, characterized by a carbon-carbon triple bond, are fundamental building blocks in organic synthesis. The high electron density and linear geometry of the sp-hybridized carbons make alkynes versatile precursors for a multitude of other functional groups through addition reactions. msu.edumasterorganicchemistry.comlibretexts.org They can be hydrogenated to form alkenes or alkanes, hydrated to yield ketones, and can participate in various cycloaddition and coupling reactions to construct more complex carbon skeletons. msu.edumasterorganicchemistry.comnih.govnih.gov The internal alkyne in the target molecule, being non-terminal, does not possess an acidic acetylenic proton, which influences its reactivity profile compared to terminal alkynes. wikipedia.org

Polyol Moiety: A polyol is an organic compound containing multiple hydroxyl (-OH) groups. creative-proteomics.com The presence of these hydroxyl groups significantly impacts the molecule's polarity, solubility in protic solvents, and its ability to form hydrogen bonds. Polyols are widespread in nature, most notably as carbohydrates, and are crucial components in many biological processes. In synthetic chemistry, polyols serve as versatile intermediates. sorbonne-universite.fr The hydroxyl groups can be oxidized, converted to leaving groups for substitution reactions, or used as directing groups to influence the stereochemical outcome of reactions at nearby centers. The stereoselective synthesis of acyclic polyols is a significant challenge in organic synthesis, requiring precise control over the configuration of multiple stereocenters. polimi.itnih.gov

The combination of an alkyne and a triol within the same molecule, as in this compound, presents a unique chemical entity with potential for a rich and diverse range of chemical transformations.

Unique Structural Features and Isomeric Considerations of this compound

The systematic IUPAC name for the compound is this compound. Its molecular structure consists of a seven-carbon chain with a methyl group at position 3, a carbon-carbon triple bond between carbons 4 and 5, and hydroxyl groups at positions 2, 3, and 6.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | nih.gov |

| Molecular Weight | 158.19 g/mol | nih.gov |

| IUPAC Name | This compound | chemsrc.com |

Analysis of Stereogenic Centers and Potential Diastereomers of this compound

Stereoisomerism is a critical aspect of the structure of this compound. The molecule possesses three stereogenic centers at carbons C2, C3, and C6.

C2: This carbon is bonded to a hydrogen, a hydroxyl group, a methyl group, and the rest of the carbon chain.

C3: This carbon is bonded to a hydroxyl group, a methyl group, the C2-containing fragment, and the C4-alkyne fragment.

C6: This carbon is bonded to a hydrogen, a hydroxyl group, a methyl group, and the rest of the carbon chain.

With three stereogenic centers, the maximum number of possible stereoisomers is 2³, which equals 8. These eight stereoisomers consist of four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers. Diastereomers have different physical and chemical properties and can, in principle, be separated by techniques such as chromatography. lsu.edu

The relative and absolute stereochemistry of these centers would significantly influence the molecule's three-dimensional shape and its interactions with other chiral molecules. The determination of the absolute configuration of such acyclic triols can be a complex task, often requiring advanced spectroscopic techniques like NMR spectroscopy with chiral derivatizing agents or X-ray crystallography of a suitable crystalline derivative. researchgate.net

Conformational Analysis of the Alkyne and Hydroxyl Groups within the this compound Framework

Alkyne Conformation: The C4-C5 triple bond imposes a rigid, linear geometry on the C3-C4-C5-C6 portion of the molecule. This linearity reduces the number of accessible conformations compared to a fully saturated analogue. Computational modeling can be a powerful tool to predict the conformational preferences of such molecules. acs.orgnih.govresearchgate.netacs.org

Hydroxyl Group Conformations: The orientations of the three hydroxyl groups are crucial in determining the molecule's properties. Intramolecular hydrogen bonding between the hydroxyl groups is possible and would significantly influence the preferred conformation by creating cyclic-like structures. For instance, a hydrogen bond could form between the hydroxyl groups at C2 and C3, or between the hydroxyls at C3 and C6, although the latter is less likely due to the larger distance. The presence and strength of such intramolecular hydrogen bonds would depend on the relative stereochemistry of the stereocenters and the solvent environment. In polar, protic solvents, intermolecular hydrogen bonding with the solvent would compete with intramolecular interactions. The conformational analysis of flexible acyclic molecules is a complex field, often relying on a combination of experimental techniques, such as NMR spectroscopy, and computational methods to understand the conformational landscape. frontiersin.orgnih.govresearchgate.net

Properties

CAS No. |

61370-34-1 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-methylhept-4-yne-2,3,6-triol |

InChI |

InChI=1S/C8H14O3/c1-6(9)4-5-8(3,11)7(2)10/h6-7,9-11H,1-3H3 |

InChI Key |

FNFOEWAZFFPUND-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC(C)(C(C)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 3-methylhept-4-yne-2,3,6-triol

Retrosynthetic Disconnections for 3-Methylhept-4-yne-2,3,6-triol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several possible disconnections.

The most logical primary disconnections are at the carbon-carbon bonds that form the alkyne. An internal alkyne such as this can be conceptually disconnected to form a terminal alkyne and a suitable electrophile, a common strategy in alkyne synthesis. organic-chemistry.orgrsc.org This suggests two primary routes:

Disconnection A (C4-C5 bond): This involves the nucleophilic addition of a terminal alkyne anion (a propargyl anion equivalent) to a ketone. This is a powerful and convergent approach.

Disconnection B (C-C bond adjacent to the alkyne): An alternative involves forming the bond between C3 and C4, potentially through the addition of an organometallic reagent to an α,β-alkynyl ketone.

A secondary level of disconnection involves the stereocenters at C2 and C6. These hydroxyl groups can be installed through stereoselective reduction of corresponding ketones or derived from chiral starting materials. This leads to the identification of key synthons, or building blocks, for the forward synthesis.

Stereoselective and Enantioselective Synthesis Strategies for this compound

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern synthesis. For a molecule with multiple stereocenters like this compound, stereoselective methods are essential to produce a single, pure stereoisomer.

Application of Chiral Pool Synthesis for this compound Derivatives

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. researchgate.netwikipedia.org This strategy can be highly effective if a fragment of the target molecule can be easily derived from a chiral pool source.

For instance, the C1-C3 fragment of the target molecule, which contains the (2S)- or (2R)-hydroxyl group, could potentially be synthesized from a chiral lactate ester (e.g., methyl (S)-lactate). Similarly, the C6-C7 diol portion could be envisioned to derive from a chiral precursor like tartaric acid or a simple sugar, which are abundant in the chiral pool. researchgate.net A convergent synthesis could then unite these chiral fragments with the central alkyne portion.

Asymmetric Catalysis in the Formation of Chiral Alkyne-Triol Scaffolds

Asymmetric catalysis employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product from an achiral starting material. This is often a more flexible approach than chiral pool synthesis.

A key step in constructing the this compound backbone would be the creation of the tertiary propargylic alcohol at C3. This can be achieved through the asymmetric addition of a terminal alkyne to a ketone. Various metal-based catalysts have been developed for this transformation.

For example, a plausible route would involve the addition of a protected version of 1-butyn-3-ol to 2-butanone. This reaction could be catalyzed by a chiral complex, such as one based on zinc or another transition metal, to set the stereochemistry at the C3 position. The choice of catalyst and reaction conditions would be critical to achieving high enantioselectivity.

Table 1: Representative Examples of Metal-Catalyzed Asymmetric Alkynylation

| Catalyst System | Ketone Substrate | Alkyne Substrate | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|

| Zn(OTf)₂ with Chiral Ligand | Acetophenone | Phenylacetylene | >95% | High |

| Ti(O-i-Pr)₄ with Chiral Diol | Propiophenone | 1-Hexyne | 92% | Good |

| Ru-complex with Chiral Ligand | 2-Hexanone | Trimethylsilylacetylene | up to 99% | High |

Note: This table presents representative data for analogous reactions and not for the specific synthesis of this compound.

Enzymes are highly efficient and stereoselective catalysts. A chemoenzymatic strategy could be employed to introduce the chiral hydroxyl groups at C2 and C6.

One approach is the kinetic resolution of a racemic alcohol using a lipase enzyme. For instance, a racemic mixture of the C1-C3 fragment could be subjected to acylation catalyzed by a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols.

Alternatively, a ketoreductase (KRED) enzyme could be used for the stereoselective reduction of a ketone precursor. For example, the ketone at C2 could be reduced to the desired (S) or (R) alcohol with high enantiopurity using an appropriate KRED. These enzymes are widely used in the pharmaceutical industry for their high selectivity and mild reaction conditions.

Table 2: Representative Chemoenzymatic Reductions of Ketones

| Enzyme Type | Substrate | Product | Enantiomeric Excess (e.e.) | Conversion |

|---|---|---|---|---|

| Ketoreductase (KRED) | 2-Hexanone | (S)-2-Hexanol | >99% | >99% |

| Lipase (for resolution) | rac-1-Phenylethanol | (R)-1-Phenylethyl acetate | >99% | ~50% |

| Alcohol Dehydrogenase | Acetophenone | (S)-1-Phenylethanol | >99% | High |

Note: This table illustrates the potential of enzymatic methods with model substrates.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has provided powerful tools for stereoselective synthesis. For the synthesis of this compound, an organocatalytic approach could be used, for example, in an asymmetric aldol reaction to construct the carbon backbone and introduce a hydroxyl group simultaneously. A proline-catalyzed aldol reaction between a ketone and an aldehyde is a classic example of this approach, capable of generating products with high diastereo- and enantioselectivity.

Diastereoselective Approaches to this compound and its Stereoisomers

The presence of three stereocenters in this compound (at C2, C3, and C6) means that eight possible stereoisomers exist. The selective synthesis of a single diastereomer requires precise control over the stereochemical outcome of the key bond-forming reactions. Various diastereoselective strategies can be envisioned for this purpose.

One plausible approach involves the use of chiral auxiliary-mediated reactions. For instance, a chiral auxiliary attached to a precursor molecule could direct the stereoselective addition of a nucleophile to a carbonyl group, thereby setting one of the stereocenters. Subsequent reactions would then be influenced by this initial stereocenter.

Another powerful strategy is substrate-controlled diastereoselection, where the existing stereocenters in the molecule direct the stereochemical course of subsequent reactions. For example, the reduction of a ketone precursor to the C6-hydroxyl group could be influenced by the stereochemistry at the adjacent C3 and C2 positions. The choice of reducing agent would be critical in achieving the desired diastereoselectivity.

Table 1: Comparison of Diastereoselective Reduction Methods for a Hypothetical Ketone Precursor

| Reducing Agent | Expected Major Diastereomer | Rationale |

| Sodium borohydride | Felkin-Anh control | Nucleophilic attack occurs from the less hindered face opposite the largest substituent. |

| L-Selectride® | Cram chelation control | The bulky reducing agent coordinates with the existing hydroxyl groups, leading to a directed reduction. |

| Diisobutylaluminium hydride (DIBAL-H) | Felkin-Anh or chelation control | The outcome can be temperature and solvent dependent, allowing for tunable selectivity. |

Furthermore, enantioselective catalysis could be employed to set the initial stereocenter in a catalytic and efficient manner. For example, an asymmetric aldol reaction between a protected hydroxyacetone derivative and a suitable aldehyde could establish the C2-C3 stereochemical relationship with high enantiopurity.

Divergent Synthesis Routes to this compound from Simpler Precursors

A divergent synthetic approach allows for the generation of a library of related compounds from a common intermediate. For the synthesis of this compound and its analogs, a divergent strategy could commence from simple, readily available starting materials.

One potential divergent route could start from but-1-yne. chegg.com Deprotonation of but-1-yne with a strong base like sodium amide would generate the corresponding acetylide. chegg.com This nucleophile could then react with a series of different electrophiles to build the carbon skeleton. For instance, reaction with propylene oxide would introduce the C5-C6-C7 fragment with a hydroxyl group at C6. Subsequent reaction of the resulting secondary alcohol with an appropriate electrophile at the terminal alkyne position would lead to the desired carbon chain.

Alternatively, a convergent approach could be employed where two key fragments are synthesized separately and then coupled. For example, a protected 3-butyn-2-ol could be coupled with a protected 3-methyl-1,2-epoxypropane under the influence of a Lewis acid to form the C-C bond between C4 and C5.

Table 2: Potential Divergent Synthetic Pathways from But-1-yne

| Step 1 | Step 2 | Step 3 | Resulting Intermediate |

| 1. NaNH2 2. Propylene oxide | Protection of C6-OH | 1. n-BuLi 2. Acetaldehyde | Protected 3-methylhept-4-yne-2,6-diol |

| 1. NaNH2 2. (R)-Propylene oxide | Protection of C6-OH | 1. n-BuLi 2. (S)-Lactaldehyde derivative | Stereodefined precursor to a specific diastereomer |

| 1. n-BuLi 2. 2-Methyl-2-vinyloxirane | Oxidation of terminal alkene | Diastereoselective reduction of ketone | Precursor to this compound |

Strategic Implementation of Protecting Groups for Selective Functionalization of this compound

Given the presence of three hydroxyl groups with different steric and electronic environments (primary at C2, tertiary at C3, and secondary at C6), a well-defined protecting group strategy is essential for the selective functionalization of this compound. The choice of protecting groups should allow for their selective removal under different reaction conditions.

The primary hydroxyl group at C2 is the most accessible and can be selectively protected using a bulky protecting group such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS) or a trityl (Tr) group. The secondary hydroxyl at C6 could then be protected with a different silyl ether (e.g., triethylsilyl, TES) or an acyl group. The tertiary hydroxyl group at C3, being the most hindered, would likely be protected last or may not require protection depending on the subsequent reaction steps.

Orthogonal protecting group strategies are particularly valuable. For instance, using a silyl ether for the primary alcohol, an acyl group for the secondary alcohol, and a benzyl ether for the tertiary alcohol would allow for the selective deprotection of each hydroxyl group. The silyl ether can be removed with fluoride ions, the acyl group by hydrolysis or reduction, and the benzyl ether by hydrogenolysis.

Table 3: Orthogonal Protecting Group Strategy for this compound

| Hydroxyl Group | Protecting Group | Deprotection Condition |

| C2-OH (primary) | TBDMS (tert-Butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) |

| C6-OH (secondary) | Ac (Acetyl) | Potassium carbonate in methanol |

| C3-OH (tertiary) | Bn (Benzyl) | H2, Pd/C |

This strategic use of protecting groups enables the selective modification of each hydroxyl group, allowing for the synthesis of complex derivatives of this compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.